1-benzyl-4-hydroxypiperidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
500229-81-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-benzyl-4-hydroxypiperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
InChI Key |
MSOZDGCODQNTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1O)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 4 Hydroxypiperidin 2 One and Its Key Precursors
Routes Involving 1-Benzyl-4-piperidone as a Strategic Intermediate
Once synthesized, 1-benzyl-4-piperidone serves as a critical starting point for constructing the 1-benzyl-4-hydroxypiperidin-2-one molecule. The primary challenge lies in introducing a hydroxy group and an acetic acid residue at the C4 position, followed by intramolecular lactamization.
A highly plausible and direct method for assembling the this compound scaffold from 1-benzyl-4-piperidone is the Reformatsky reaction . This reaction involves the treatment of the ketone with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc. The organozinc reagent formed from the haloester adds to the carbonyl group of the piperidone. The resulting zinc alkoxide, upon acidic workup, yields a β-hydroxy ester, specifically ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate. This intermediate can then undergo intramolecular cyclization, often promoted by heat or a catalyst, to form the target γ-lactam, this compound.
A related approach is the Blaise reaction , which also utilizes an organozinc intermediate derived from an α-haloester and zinc. wikipedia.org This reaction, when applied to a nitrile, can produce β-enamino esters or β-keto esters upon hydrolysis. wikipedia.org While conceptually similar to the Reformatsky reaction, its application to ketones is less direct for forming the desired β-hydroxy ester intermediate.
Knoevenagel condensation of N-benzyl-4-piperidone with active methylene (B1212753) compounds like malononitrile (B47326) has also been explored, demonstrating the ketone's utility in forming new carbon-carbon bonds at the C4 position, although this specific reaction leads to different final products. researchgate.net
An alternative strategy involves a stepwise introduction of the hydroxyl and acetic acid functionalities. This sequence can commence with the formation of a cyanohydrin at the C4 position. Reacting 1-benzyl-4-piperidone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), would yield 1-benzyl-4-cyano-4-hydroxypiperidine.
Subsequent hydrolysis of this cyanohydrin intermediate under acidic or basic conditions would transform the nitrile group into a carboxylic acid, forming 4-carboxy-1-benzyl-4-hydroxypiperidine. This α-hydroxy acid is primed for intramolecular cyclization. The close proximity of the carboxylic acid and the piperidine (B6355638) nitrogen facilitates lactamization, which can often be induced by heating or treatment with a coupling agent, to afford the final this compound product. A patent describing the synthesis of the related N-benzyl-4-piperidinecarboxaldehyde from 1-benzylpiperidine-4-nitrile supports the feasibility of forming the key cyanohydrin intermediate. thieme-connect.de
Enantioselective Synthesis and Stereocontrol Strategies
Creating stereochemically pure this compound is crucial for its potential applications. The C4 position is a stereocenter, and controlling its configuration is a key objective of advanced synthetic methodologies.
Chiral auxiliaries offer a reliable method for directing the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to guide the formation of a new stereocenter. For the synthesis of chiral 4-hydroxypiperidin-2-one analogues, a chiral amine like (R)-(−)-2-phenylglycinol can be used. nih.gov For instance, β-enaminoesters derived from this chiral amino alcohol can undergo intramolecular cyclization reactions to form chiral bicyclic lactams, which are versatile intermediates that can be further transformed into the desired enantiomerically pure 4-hydroxypiperidines. nih.gov The auxiliary can then be cleaved and recovered for reuse. Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers. nih.gov
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. youtube.com Proline and its derivatives are common organocatalysts used in enantioselective aldol (B89426) and Mannich reactions. youtube.com A general strategy for synthesizing chiral 4-hydroxypiperidin-2-ones involves a copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. mdpi.com The enantiomeric enrichment of the precursors for this reaction can be achieved through proline-catalyzed asymmetric Mannich reactions, which establishes the stereochemistry early in the synthetic sequence. mdpi.com Chiral phosphoric acids, derived from BINOL, have also proven effective in catalyzing enantioselective reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, showcasing their potential for creating chiral heterocyclic systems. nih.govnih.gov
| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol |
| Chiral Auxiliary | (R)-(−)-2-phenylglycinol | Intramolecular cyclization of β-enaminoesters | High diastereoselectivity |
| Organocatalysis | L-Proline | Asymmetric Mannich reaction of precursors | Enantiomeric enrichment |
| Organocatalysis | BINOL-phosphoric acid | Enantioselective Hantzsch reaction | Excellent enantiomeric excess |
When a racemic mixture of this compound or its analogues is produced, separation of the enantiomers is necessary.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. csfarmacie.cznih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are widely used and have shown broad applicability for resolving the enantiomers of various pharmaceutical compounds. nih.govnih.gov The choice of mobile phase (normal, reversed, or polar organic) is critical for achieving optimal separation. youtube.com
Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. wikipedia.org This method utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, lipase-catalyzed acylation of a racemic alcohol can produce an enantioenriched ester and the unreacted, enantioenriched alcohol. nih.gov Pseudomonas cepacia lipase (B570770) has shown excellent enantioselectivity in the acylation of related racemic hydroxypyridine derivatives. nih.gov This strategy could be applied to the hydroxyl group of racemic this compound to separate its enantiomers.
| Technique | Principle | Common Implementation |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) |
| Enzymatic Kinetic Resolution | Enantioselective transformation by an enzyme | Lipase-catalyzed acylation of the hydroxyl group |
Green Chemistry Approaches to this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods.
Biocatalysis aligns well with green chemistry principles. The use of enzymes, as seen in kinetic resolution, avoids harsh reagents and often proceeds under mild conditions in aqueous media. A notable green approach is the use of immobilized enzymes, which allows for easy recovery and reuse of the catalyst. For instance, Candida antarctica lipase B (CALB) has been immobilized on magnetic halloysite (B83129) nanotubes and used for the biocatalytic synthesis of piperidine derivatives via a multicomponent reaction, demonstrating high yields and excellent reusability over multiple cycles. rsc.org
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.org By conducting reactions in a continuous flow reactor, better control over reaction parameters like temperature and mixing is achieved, and the handling of hazardous intermediates is minimized. nih.gov This technology is particularly well-suited for reactions like the Reformatsky and Blaise reactions, where the generation and use of reactive organometallic species can be precisely controlled. Furthermore, flow chemistry can be combined with electrochemistry for cleaner redox reactions, as demonstrated in the synthesis of N-(methyl-d)piperidines. nih.gov
Scale-Up Considerations and Process Optimization for Academic Production
Transitioning the synthesis of this compound from a small laboratory benchtop to a larger scale suitable for academic research (e.g., gram- to kilogram-scale production) introduces a distinct set of challenges that necessitate careful process optimization. researchgate.netresearchgate.net
Route Selection and Optimization: The initial step in scaling up is the critical evaluation of different synthetic routes. researchgate.net A multi-step synthesis that is efficient on a milligram scale may prove impractical for larger quantities due to factors like the cost of reagents, safety concerns (e.g., use of metallic sodium), or difficult purification steps. chemicalbook.comresearchgate.net For academic production, a route that minimizes the use of column chromatography in favor of crystallization or extraction is highly preferable. researchgate.net For instance, the reduction of a pyridinium (B92312) salt was selected as a more scalable route over others in the synthesis of a related piperidine derivative. researchgate.net
Reaction Parameter Control: Careful study and optimization of reaction conditions are paramount for maximizing throughput. researchgate.net This includes:
Temperature and Concentration: Maintaining optimal temperature and reactant concentrations is crucial for minimizing side-product formation and ensuring consistent yields on a larger scale.
Reagent Addition: The rate of addition for certain reagents, particularly in exothermic reactions, must be carefully controlled to manage heat generation in larger reaction vessels.
Mixing: Efficient stirring is necessary to ensure homogeneity, which can be a challenge in larger, more viscous reaction mixtures. chemicalbook.com
Work-Up and Purification: Purification is often the bottleneck in scaling up chemical syntheses.
Crystallization vs. Chromatography: While flash chromatography is a standard tool in discovery chemistry, it is often inefficient for multi-gram quantities. Developing a robust crystallization procedure for the final product or key intermediates is a critical optimization goal. researchgate.net
Extraction: Liquid-liquid extraction techniques must be optimized for larger volumes, considering solvent choice and the potential for emulsion formation.
Resolution of Enantiomers: If a specific stereoisomer is required, resolution via diastereomeric salt formation with a chiral acid is a classic and scalable method, as opposed to chiral chromatography. researchgate.net
Table 2: Key Considerations for Academic Scale-Up
| Parameter | Lab-Scale Approach | Scale-Up Consideration | Rationale |
|---|---|---|---|
| Purification | Flash Chromatography | Crystallization, Extraction | Improve throughput, reduce solvent waste and cost. researchgate.net |
| Route Viability | Highest yield prioritized | Cost, safety, and ease of handling are critical factors. researchgate.net | Practicality and safety become more important than marginal yield differences. |
| Thermal Control | Simple heating/cooling baths | Monitored, controlled addition of reagents; larger cooling systems. | Prevent runaway reactions and side-product formation. |
| Process Monitoring | TLC at reaction completion | In-process controls (TLC, LC-MS) at key stages. | Ensure reaction is proceeding as expected before investing more materials. guidechem.com |
By systematically addressing these factors—selecting a robust and simple route, optimizing reaction parameters, and designing scalable purification protocols—the academic production of this compound can be achieved efficiently and safely.
Chemical Reactivity and Transformation Pathways of 1 Benzyl 4 Hydroxypiperidin 2 One
Reactions at the 4-Hydroxyl Group
The secondary hydroxyl group in 1-benzyl-4-hydroxypiperidin-2-one is a key site for functionalization. Its reactivity is comparable to that of other secondary alcohols, allowing for etherification, esterification, oxidation, and nucleophilic substitution reactions.
Etherification and Esterification Chemistry
The hydroxyl group can be readily converted into ethers and esters under standard conditions. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
Etherification: The formation of an ether linkage typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile. While no direct studies on the etherification of this compound are available, analogous reactions with similar scaffolds, such as 4-hydroxy-2-pyrones, suggest that O-functionalization can be achieved under various conditions beilstein-journals.org.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This transformation is often catalyzed by an acid or a base. The Mitsunobu reaction, a mild method for forming esters from alcohols, is particularly suitable for substrates with multiple functional groups and has been successfully applied to 4-hydroxy-2-pyrones beilstein-journals.org.
Table 1: Representative Analogous Etherification and Esterification Reactions
| Reaction Type | Substrate Class | Reagents and Conditions | Product Type | Reference(s) |
| Mitsunobu Reaction | 4-Hydroxy-2-pyrones | Alcohol, PPh₃, DIAD | 4-Alkoxy-2-pyrones | beilstein-journals.org |
| Oxa-Michael Addition | 4-Hydroxy-2-pyrones | Methyl propiolate, Amine base, Heat | 4-(Alkoxycarbonyl)methoxy-2-pyrones | beilstein-journals.org |
| Acylation | N-acyl-3,5-bis(ylidene)-4-piperidones | Acid chloride, Triethylamine | N-acyl-O-acyl-3,5-bis(ylidene)-4-piperidones | rsc.org |
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The secondary alcohol at the 4-position can be oxidized to a ketone, while the molecule as a whole can undergo various reduction reactions.
Oxidation: The oxidation of the 4-hydroxyl group would yield the corresponding 1-benzylpiperidine-2,4-dione. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. For instance, mercuric acetate (B1210297) has been shown to be effective in the oxidation of N-alkyl substituted 4-piperidones to 2,3-dihydro-4-pyridones arkat-usa.org. TEMPO-based reagents are also known for the selective oxidation of alcohols wikipedia.orgwikipedia.org.
Reduction: While the hydroxyl group itself is not reducible, its presence can influence the reduction of other parts of the molecule. For example, in the synthesis of certain piperidine (B6355638) derivatives, a hydroxyl group can direct the stereochemical outcome of nearby reductions.
Table 2: Analogous Oxidation Reactions of Piperidine Scaffolds
| Substrate Class | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkyl-4-piperidones | Hg(OAc)₂, EDTA, H₂O/EtOH, 80 °C | 2,3-Dihydro-4-pyridones | arkat-usa.org |
| N-Alkyl-4-piperidones | PhSeCl, H₂O₂ | 2,3-Dihydro-4-pyridones | arkat-usa.org |
| 2,2,6,6-Tetramethyl-piperidin-4-ol | H₂O₂, Sodium wolframate | 4-Hydroxy-2,2,6,6-tetramethylpiperidinyloxyl (4-Hydroxy-TEMPO) | wikipedia.org |
Nucleophilic Substitution Reactions
The hydroxyl group can be transformed into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the 4-position. The specific conditions for these transformations would need to be carefully chosen to avoid side reactions involving the lactam ring.
Lactam Ring Reactivity
The lactam ring in this compound is a cyclic amide and exhibits reactivity characteristic of this functional group, including hydrolysis and reduction.
Hydrolysis and Ring-Opening Reactions
Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding amino acid, 4-amino-3-hydroxy-4-(phenylmethylamino)butanoic acid. The rate of hydrolysis is influenced by the stability of the tetrahedral intermediate formed during the reaction. A mild, two-step method for the hydrolysis of lactams has been reported, which could potentially be applied to this system acs.org.
Selective Reduction of the Amide Carbonyl
The selective reduction of the lactam carbonyl group to a methylene (B1212753) group would afford the corresponding 1-benzyl-4-hydroxypiperidine (B29503). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, achieving selectivity in the presence of a hydroxyl group can be challenging. Milder and more selective reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have been shown to reduce tertiary lactams to the corresponding cyclic amines chemoselectively, even in the presence of ester groups, which suggests potential applicability for hydroxylated lactams organic-chemistry.org.
Table 3: Selective Reduction of Lactams
| Substrate Class | Reagents and Conditions | Product Type | Reference(s) |
| Tertiary 5- and 6-membered lactams | 9-Borabicyclo[3.3.1]nonane (9-BBN), THF, 65 °C | Cyclic tertiary amines | organic-chemistry.org |
| 3,4-Substituted 2-piperidones | LiAlH₄ or NaBH₄ | Corresponding piperidines | dtic.mil |
Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 4 Hydroxypiperidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-benzyl-4-hydroxypiperidin-2-one. The expected ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Based on the analysis of related compounds, the following hypothetical ¹H and ¹³C NMR data for this compound in a typical solvent like CDCl₃ are proposed:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (N-CH₂) | 4.6 (d, 1H, J=14.5 Hz), 4.8 (d, 1H, J=14.5 Hz) | ~52.0 |
| 2 (C=O) | - | ~172.0 |
| 3 (CH₂) | 2.6 (dd, 1H), 2.8 (dt, 1H) | ~35.0 |
| 4 (CH-OH) | 4.2 (m, 1H) | ~65.0 |
| 5 (CH₂) | 2.0 (m, 1H), 2.2 (m, 1H) | ~30.0 |
| 6 (N-CH₂) | 3.3 (ddd, 1H), 3.5 (dt, 1H) | ~50.0 |
| Benzyl-C (ipso) | - | ~137.0 |
| Benzyl-C (ortho) | 7.35 (d, 2H) | ~128.5 |
| Benzyl-C (meta) | 7.30 (t, 2H) | ~128.0 |
| Benzyl-C (para) | 7.25 (t, 1H) | ~127.0 |
| OH | Variable (broad s) | - |
2D NMR Techniques for Connectivity and Stereochemistry
To confirm the proposed structure and establish the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, correlations would be expected between the protons at C-3 and C-4, C-4 and C-5, and C-5 and C-6, confirming the piperidinone ring's integrity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). Key expected correlations would include the benzylic protons to the ipso- and ortho-carbons of the phenyl ring and to the C-2 and C-6 carbons of the piperidinone ring. Also, the proton at C-4 would be expected to show a correlation to the carbonyl carbon at C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For stereochemical elucidation, NOESY could help determine the relative orientation of the hydroxyl group at C-4 and the substituents on the piperidinone ring.
Dynamic NMR for Conformational Studies
The piperidin-2-one ring is known to exist in non-planar conformations. A study on 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286) revealed that the piperidinone ring adopts a twisted half-chair conformation. It is highly probable that this compound would also adopt a similar conformation to minimize steric strain. Dynamic NMR experiments, conducted at variable temperatures, could provide insights into the conformational flexibility of the ring and any potential ring-flipping processes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₂H₁₅NO₂).
The fragmentation pattern in the mass spectrum would be crucial for structural confirmation. Based on the fragmentation of related N-benzyl piperidines and lactams, the following key fragments would be anticipated:
Table 2: Hypothetical HRMS Fragmentation Data for this compound
| m/z (Hypothetical) | Fragment Ion | Plausible Origin |
| 205.1103 | [M+H]⁺ | Molecular ion peak |
| 187.0997 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |
| 91.0548 | [C₇H₇]⁺ | Tropylium (B1234903) ion from the benzyl (B1604629) group (base peak) |
| 114.0555 | [C₆H₈NO]⁺ | Cleavage of the benzyl group |
The most characteristic fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the highly stable tropylium ion at m/z 91, which is often the base peak in the mass spectra of N-benzyl compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Characteristic Band Assignments for Functional Groups
The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3400 (broad) | Weak |
| C-H stretch (aromatic) | ~3030 | Strong |
| C-H stretch (aliphatic) | ~2850-2950 | Moderate |
| C=O stretch (lactam) | ~1650 | Moderate |
| C=C stretch (aromatic) | ~1600, ~1495, ~1450 | Strong |
| C-O stretch (hydroxyl) | ~1050 | Weak |
| C-N stretch | ~1100-1200 | Moderate |
The most prominent band in the IR spectrum would be the broad O-H stretching vibration of the hydroxyl group and the strong carbonyl absorption of the lactam ring. The Raman spectrum would be dominated by the aromatic C-H and C=C stretching vibrations.
Hydrogen Bonding Network Characterization
The presence of both a hydroxyl group (a hydrogen bond donor) and a lactam carbonyl group (a hydrogen bond acceptor) suggests that this compound is capable of forming intermolecular hydrogen bonds. In the solid state, this could lead to the formation of dimeric structures or extended polymeric chains. In solution, the position and shape of the O-H stretching band in the IR spectrum would be sensitive to concentration and the solvent used, providing evidence for the extent of hydrogen bonding. A study on 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one showed the formation of inversion dimers through strong O-H···O hydrogen bonds in the crystal lattice, a phenomenon that could also be expected for the title compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful analytical technique would provide unequivocal evidence of the molecular conformation, bond lengths, and bond angles of this compound. The resulting crystal structure would serve as the foundation for understanding its chemical behavior and potential interactions with biological targets.
A typical crystallographic analysis would involve growing a single crystal of high quality, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
Key crystallographic data that would be determined for this compound are presented in the table below, based on anticipated structural features and data typically reported for similar organic compounds.
| Crystallographic Parameter | Anticipated Data |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-3000 |
| Z (molecules per unit cell) | 4 or 8 |
Determination of Absolute Configuration
The presence of a chiral center at the 4-position of the piperidin-2-one ring, bearing the hydroxyl group, means that this compound can exist as a pair of enantiomers. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of a chiral molecule, provided that the crystal is non-centrosymmetric and the data is of sufficient quality.
The most common method for determining the absolute configuration is through the analysis of anomalous dispersion effects. When X-rays interact with electrons, a small phase shift occurs, which is dependent on the atomic number of the atom and the wavelength of the X-rays. For non-centrosymmetric space groups, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are not equal. By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms its structure.
Intermolecular Interactions and Crystal Packing
The way in which individual molecules of this compound arrange themselves in the crystal lattice is known as crystal packing. This arrangement is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal.
Given the functional groups present in the molecule—a hydroxyl group (-OH), a lactam (cyclic amide) group, and a benzyl group—a rich network of intermolecular interactions is expected. The most significant of these would likely be hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. These interactions would likely lead to the formation of well-defined supramolecular synthons, such as chains or dimers.
Computational and Theoretical Investigations of 1 Benzyl 4 Hydroxypiperidin 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Optimized Molecular Geometries and Conformational Preferences
The conformational landscape of the piperidine (B6355638) ring is a central aspect of its chemistry. For 1-benzyl-4-hydroxypiperidin-2-one, the piperidin-2-one ring is expected to adopt a non-planar conformation to minimize steric strain. The presence of a carbonyl group at the 2-position and a hydroxyl group at the 4-position, along with a bulky N-benzyl substituent, influences the conformational equilibrium.
Computational studies on similar piperidine derivatives suggest that the ring can exist in various conformations, such as chair, boat, and skew-boat forms. chemrxiv.org For N-substituted piperidines, an equatorial orientation of the substituent is often energetically favored over an axial one. researchgate.net In the case of this compound, the large benzyl (B1604629) group is likely to preferentially occupy the equatorial position to avoid steric clashes with the piperidinone ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on related structures)
| Parameter | Predicted Value |
| C-N (benzyl) Bond Length | ~1.46 Å |
| C=O Bond Length | ~1.23 Å |
| C-O (hydroxyl) Bond Length | ~1.43 Å |
| C-N-C (ring) Bond Angle | ~118° |
| O=C-N Bond Angle | ~122° |
Note: These values are estimations based on typical bond lengths and angles found in similar N-benzyl and piperidinone structures.
Electronic Structure Analysis: HOMO-LUMO Gap and Global Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the benzyl ring and the nitrogen and oxygen atoms. The LUMO, on the other hand, is expected to be centered on the carbonyl group, which is an electron-withdrawing moiety. The presence of electron-donating and electron-withdrawing groups can tune the HOMO-LUMO gap. rsc.org
Table 2: Predicted Electronic Properties of this compound (Conceptual)
| Property | Definition | Predicted Nature |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to electron-rich moieties |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low due to the carbonyl group |
| HOMO-LUMO Gap | ELUMO - EHOMO | Moderate, indicating a balance of stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |
Vibrational Frequency Prediction and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov
For this compound, characteristic vibrational modes would include the C=O stretching of the lactam, the O-H stretching of the hydroxyl group, C-N stretching, and various vibrations associated with the benzyl and piperidinone rings. A detailed analysis of the vibrational spectrum can help in identifying the compound and confirming its structural features. Comparing the predicted spectrum with an experimental one can validate the accuracy of the computational model.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. rsc.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on oxygen or nitrogen atoms), and are susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., hydrogen atoms of the hydroxyl group), and are prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen, making it a primary site for electrophilic interactions. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to interaction with nucleophiles. The benzyl group would present a more complex potential surface due to the delocalized π-electrons of the aromatic ring. MEP analysis of substituted pyridines has shown its utility in predicting reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The symmetry and energy of these orbitals determine whether a reaction is favorable.
In the context of this compound, FMO analysis can be used to predict its behavior in various chemical reactions. For instance, in a reaction with an electrophile, the HOMO of the piperidinone would be the key orbital, and the reaction would likely occur at the site with the largest HOMO coefficient. Conversely, in a reaction with a nucleophile, the LUMO would be the determining factor, with the reaction site being where the LUMO has its largest lobe. FMO analysis is a cornerstone in understanding pericyclic reactions and can be extended to various other reaction types.
Quantum Chemical Descriptors and Their Correlation with Chemical Behavior
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical behavior and biological activity. These descriptors go beyond the global reactivity indices and can include local atomic charges, bond orders, and superdelocalizabilities.
In the field of drug design, Quantitative Structure-Activity Relationship (QSAR) studies often employ such descriptors to build predictive models. For instance, studies on piperazine (B1678402) derivatives have used DFT-calculated electronic properties to correlate with receptor affinities. researchgate.net For this compound, a similar approach could be used to predict its potential biological activities based on calculated quantum chemical descriptors. These descriptors can provide insights into how substituents on the piperidinone ring influence its interactions with biological targets.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. For this compound, MD simulations can elucidate the accessible conformations of the piperidin-2-one ring, the orientation of the benzyl and hydroxyl substituents, and the transitions between different conformational states. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies on related piperidine derivatives.
The conformational flexibility of this compound is primarily centered around two key structural features: the piperidin-2-one ring and the rotatable bond connecting the benzyl group to the nitrogen atom.
Piperidin-2-one Ring Conformation:
The presence of the carbonyl group at the C2 position introduces partial double bond character to the adjacent C-N bond due to amide resonance, which significantly influences the geometry of the piperidin-2-one ring. Unlike the typical chair conformation of a piperidine ring, the piperidin-2-one moiety is expected to adopt non-chair forms. nih.gov
Computational studies on similar piperidin-2-one structures suggest that the ring exists in a state of dynamic equilibrium between several conformations, with the half-chair and twist-boat (or skew-boat) forms being the most energetically favorable. The exact conformational preference can be influenced by the nature and orientation of the substituents on the ring.
A study on the crystal structures of piperidine derivatives revealed that the hybridization of the carbon atom alpha to the piperidinic nitrogen atom plays a crucial role in determining the ring's conformation. nih.gov A Csp2 hybridized atom, as is the case in the amide group of this compound, tends to distort the ring towards a half-chair conformation. nih.gov For δ-valerolactam (piperidin-2-one), microwave spectroscopy has indicated the presence of both half-chair and twist forms in the gas phase. nih.gov
MD simulations would allow for the exploration of the potential energy surface of the piperidin-2-one ring, identifying the minimum energy conformers and the energy barriers between them. The simulations would track the time evolution of key dihedral angles within the ring to characterize the conformational transitions.
Table 1: Plausible Conformations of the Piperidin-2-one Ring
| Conformation | Description | Expected Stability |
| Half-Chair | One part of the ring is planar, while the other is puckered. | Considered a likely low-energy conformation for piperidin-2-ones. nih.gov |
| Twist-Boat | A flexible conformation resulting from the twisting of the boat form. | Also a plausible conformation for the piperidin-2-one ring. nih.gov |
| Envelope | Four atoms are coplanar, and the fifth is out of the plane. | A possible, though often higher energy, conformation. |
| Chair | The classic, most stable conformation for cyclohexane (B81311) and piperidine. | Unlikely for piperidin-2-one due to the sp2 hybridized carbonyl carbon and amide nitrogen. nih.gov |
Flexibility of the N-Benzyl Group:
The N-benzyl group introduces additional degrees of freedom to the molecule. The key flexible torsion angle is the C(ring)-N-C(benzyl)-C(phenyl) dihedral angle. MD simulations can map the rotational energy profile of the benzyl group, revealing the preferred orientations relative to the piperidin-2-one ring. These orientations will be influenced by steric hindrance and potential non-covalent interactions, such as weak hydrogen bonds, between the phenyl ring and the piperidin-2-one scaffold.
Influence of the 4-Hydroxy Group:
Derivatization Strategies and Analogue Design Based on the 1 Benzyl 4 Hydroxypiperidin 2 One Scaffold
Diversification at the 4-Position: Ethers, Esters, and Substituted Alcohols
The hydroxyl group at the 4-position of the 1-benzyl-4-hydroxypiperidin-2-one scaffold is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives, including ethers, esters, and substituted alcohols.
Ethers: Etherification of the 4-hydroxyl group can be achieved through various synthetic methods, most notably the Williamson ether synthesis. youtube.comyoutube.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com The choice of the alkyl halide allows for the introduction of a wide range of substituents, thereby modulating the lipophilicity, steric bulk, and potential for additional hydrogen bonding of the resulting ether derivatives. For instance, reaction with benzyl (B1604629) chloride or benzyl bromide can introduce a benzyl group, a common modification in medicinal chemistry. youtube.com The synthesis of hydroxyphenyl ethers can also be achieved by reacting a halogen compound with a dihydroxybenzene in the presence of calcium hydroxide (B78521) and a polar diluent. google.com
Esters: Esterification of the 4-hydroxyl group provides another facile route to diversification. This can be accomplished by reacting the parent alcohol with carboxylic acids, acid chlorides, or acid anhydrides. A variety of catalysts and reaction conditions can be employed to promote this transformation. For example, dehydrative esterification can be carried out using a 2,2'-biphenol-derived phosphoric acid catalyst. organic-chemistry.org The resulting esters often exhibit altered polarity and can serve as prodrugs, which may be hydrolyzed in vivo to release the active parent alcohol. The nature of the acyl group introduced can significantly influence the biological activity and pharmacokinetic profile of the molecule.
Substituted Alcohols: The 4-position can also be a site for the introduction of more complex substituted alcohol moieties. For example, the synthesis of 1-benzyl-4-hydroxymethylpiperidin-4-ol has been reported, demonstrating the feasibility of adding a hydroxymethyl group at this position. chemicalbook.com Furthermore, various synthetic strategies exist for the preparation of substituted benzyl alcohols, which could then be incorporated into the scaffold. nih.govorganic-chemistry.orggoogle.comnih.gov These modifications can introduce additional chiral centers and functional groups, further expanding the chemical space accessible from the this compound core.
A summary of representative derivatization reactions at the 4-position is presented in the table below.
| Derivative Type | General Reaction | Reagents and Conditions | Reference |
| Ethers | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | youtube.comyoutube.commasterorganicchemistry.com |
| Esters | Fischer Esterification | Carboxylic acid, Acid catalyst | organic-chemistry.org |
| Substituted Alcohols | Grignard Reaction | Grignard reagent, followed by workup | nih.govorganic-chemistry.org |
N-Substituent Modifications and Their Influence on Scaffold Properties
The benzyl group itself can be substituted with various functional groups to probe electronic and steric effects. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the nitrogen atom and influence its basicity and nucleophilicity. nih.gov Furthermore, the entire benzyl group can be replaced with other alkyl or aryl substituents. The synthesis of N-alkyl-substituted piperidine (B6355638) derivatives has been shown to modulate pharmacologically relevant properties. nih.gov For example, studies on N-alkyl-piperidine-2-carboxamides have demonstrated that the introduction of fluorine atoms into the N-alkyl side chain can systematically alter basicity and lipophilicity. nih.gov
The nature of the N-substituent can also influence the conformational preferences of the piperidine ring, which in turn can affect how the molecule interacts with its biological target. In the context of σ1 receptor ligands, variations in the N-substituent of piperidine derivatives have been shown to significantly impact affinity and selectivity. nih.gov For example, 1-methylpiperidines have demonstrated high σ1 receptor affinity, while piperidines with other substituents like a proton, a tosyl group, or an ethyl group exhibited lower affinity. nih.gov
The following table provides examples of how different N-substituents can influence the properties of piperidine-containing scaffolds.
| N-Substituent | Observed Influence | Scaffold Class | Reference |
| Partially Fluorinated Alkyl Chains | Modulation of basicity and lipophilicity | N-alkyl-piperidine-2-carboxamides | nih.gov |
| Methyl, Ethyl, Tosyl | Varied σ1 receptor affinity | 4-(2-aminoethyl)piperidines | nih.gov |
| Benzyl | Superior cholinesterase inhibition | N-benzylpyrrolidine-3-amine derivatives | mdpi.com |
Ring Functionalization and Spirocyclic Derivatives
Beyond substitution at the 4-position and the nitrogen atom, the piperidin-2-one ring itself can be a target for further functionalization, leading to the creation of more complex and structurally diverse molecules, including spirocyclic derivatives.
Ring functionalization can involve the introduction of substituents at other positions on the piperidine ring. For example, methods for the synthesis of highly substituted piperidine analogs have been developed, showcasing the versatility of this scaffold. ajchem-a.com These modifications can introduce additional stereocenters and functional groups, which can be critical for optimizing biological activity.
The table below summarizes some approaches to the synthesis of spirocyclic piperidine derivatives.
| Spirocyclic System | Synthetic Approach | Key Features | Reference |
| 2-Spiropiperidines | Reductive cyclization, 1,3-dipolar cycloaddition | Relatively novel approach | whiterose.ac.uk |
| 4-Spiropiperidines | Reaction of piperidin-4-one with heterocyclic precursors | Yields spirocyclic morpholines and piperazines | whiterose.ac.uk |
| Spiro[2-benzofuran-1,4'-piperidine] | Multi-step synthesis | High σ1 receptor affinity | nih.gov |
Structure-Activity Relationship (SAR) Exploration: Design Principles and Synthetic Libraries
The systematic derivatization of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. By synthesizing and evaluating libraries of analogues, researchers can elucidate the key structural features required for a desired biological activity. mdpi.com
The design of synthetic libraries based on this scaffold should consider a number of principles. Diversification at the 4-position, the N-substituent, and the piperidine ring itself allows for the exploration of a wide range of chemical space. Modifications that alter lipophilicity, hydrogen bonding capacity, steric bulk, and electronic properties are particularly important for understanding how these factors influence biological activity. For example, SAR studies on acetylcholinesterase inhibitors have shown that replacing a 2-isoindoline moiety with an indanone moiety in a related piperidine scaffold can be done without a major loss in potency. nih.gov
The development of potent inhibitors for various biological targets often relies on detailed SAR studies. For instance, SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, scaffold modifications to a class of HIV-1 allosteric integrase inhibitors provided a series of potent compounds with differentiated fused ring systems. nih.gov
The insights gained from SAR studies can then be used to guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The systematic modification of a scaffold, such as the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold, has led to the discovery of new ligands with high affinity and selectivity for the cannabinoid type 2 receptor. mdpi.com
The following table outlines key considerations for SAR exploration using the this compound scaffold.
| Modification Site | Property to Modulate | Potential Impact | Reference |
| 4-Position (Ethers, Esters) | Lipophilicity, Polarity, Hydrogen Bonding | Binding affinity, Pharmacokinetics | nih.govnih.gov |
| N-Substituent | Basicity, Steric Bulk, Lipophilicity | Receptor selectivity, Potency | nih.govnih.govmdpi.com |
| Piperidine Ring | Conformational Rigidity, 3D Shape | Binding mode, Target specificity | whiterose.ac.ukrsc.orgnih.gov |
Mechanistic Chemical Biology and Biochemical Interactions of 1 Benzyl 4 Hydroxypiperidin 2 One Analogues
In Vitro Enzyme Inhibition Studies
The inhibitory potential of 1-benzyl-4-hydroxypiperidin-2-one analogues has been evaluated against several key enzyme targets. These studies provide critical insights into their mechanism of action and structure-activity relationships (SAR).
Analogues of 1-benzylpiperidine (B1218667) are recognized for their potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary strategy in the management of Alzheimer's disease.
Research has shown that derivatives incorporating the 1-benzylpiperidine moiety can achieve significant potency. For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent AChE inhibitor with an IC50 value of 5.7 nM. nih.gov This class of compounds often exhibits substantial selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). The selectivity of Donepezil, for example, is approximately 1250-fold greater for AChE. nih.gov Similarly, another analogue, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, demonstrates an IC50 of 1.2 nM for AChE and a remarkable 34,700-fold selectivity over BuChE. nih.gov
The mechanism of inhibition often involves the binding of the benzyl (B1604629) group to the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine (B6355638) ring and its substituents interact with the catalytic active site (CAS). The development of rigid analogues, such as those incorporating isoindolone or indanone moieties, has been a successful strategy to enhance this binding and improve inhibitory activity compared to more flexible parent compounds. nih.govnih.govebi.ac.uk
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
|---|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 | ~1250-fold | nih.gov |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | AChE | 1.2 | ~34700-fold | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 | ~238-fold | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | BuChE | 3100 | - | nih.gov |
Beyond cholinesterases, related heterocyclic scaffolds have demonstrated inhibitory activity against other enzyme classes.
Tyrosinase Inhibition: 3-Hydroxypyridin-4-one derivatives containing benzyl hydrazide substitutions have been identified as tyrosinase inhibitors, with IC50 values ranging from 25.29 to 64.13 μM. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Kinetic studies of the most potent compound in this series revealed a competitive inhibition mechanism, suggesting that the inhibitor competes with the substrate for binding to the enzyme's active site. nih.gov
Histone Deacetylase (HDAC) Inhibition: Novel compounds derived from 4-oxopiperidine-1-carboxylate have been synthesized and show good inhibitory activity against histone deacetylases (HDACs). researchgate.net HDAC inhibitors are a class of agents being investigated for cancer therapy.
These findings underscore the versatility of the core piperidinone scaffold in targeting diverse enzyme families.
Receptor Ligand Binding Studies (Non-Clinical)
Non-clinical studies have been crucial in mapping the interactions of this compound analogues with various neurotransmitter receptors, revealing their affinity and selectivity profiles.
Derivatives of 1-benzylpiperidine have been shown to bind with varying affinities to several G protein-coupled receptors (GPCRs), including histamine (B1213489), sigma, and dopamine (B1211576) receptors.
Histamine Receptors: A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were evaluated for their affinity at the human histamine H3 receptor (hH3R). nih.gov Several compounds in this series displayed pronounced in-vitro affinities, with pKi values as high as 7.09. nih.gov Importantly, selected compounds showed no significant antagonistic activity at the histamine H1 receptor, indicating a degree of selectivity. nih.gov
Sigma Receptors: N-(1-benzylpiperidin-4-yl)arylacetamide analogues consistently show a higher affinity for sigma-1 (σ1) receptors compared to sigma-2 (σ2) receptors. nih.gov High selectivity ratios (Ki σ2 / Ki σ1) of over 100 have been reported for some analogues. nih.gov Another study on polyfunctionalized pyridines linked to a 1-benzylpiperidine motif also reported high affinity for the σ1 receptor (Ki = 1.45 nM) and over 290-fold selectivity against the σ2 subtype. nih.gov
Dopamine Receptors: Piperidine analogues have been investigated as dopamine D4 receptor antagonists. A 4-benzylpiperidine (B145979) derivative emerged as a potent and selective D4 ligand, with a pKi of 8.79 and high selectivity over D2 receptors. mdpi.com These compounds generally show no significant affinity for dopamine D2/D3 receptors. nih.gov
| Compound Class | Target Receptor | Binding Affinity (pKi or Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 1-Benzyl-4-hydroxypiperidine derivatives | Histamine H3 | pKi up to 7.09 | Selective over H1 receptor | nih.gov |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Sigma-1 | High Affinity | >100-fold vs Sigma-2 | nih.gov |
| Polyfunctionalized Pyridines | Sigma-1 | Ki = 1.45 nM | >290-fold vs Sigma-2 | nih.gov |
| 4-Benzylpiperidine derivatives | Dopamine D4 | pKi = 8.79 | High selectivity vs D2 | mdpi.com |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. While direct studies on this compound as an allosteric modulator are limited, research on structurally related compounds provides valuable insights.
Analogues based on a (1-(1'-substituted)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold have been identified as allosteric agonists with high selectivity for the M1 muscarinic acetylcholine receptor (M1 mAChR). nih.gov These studies demonstrate that the bipiperidine core, which shares features with the 1-benzylpiperidine structure, can function as a platform for developing allosteric modulators. Subtle structural modifications to these molecules can significantly alter their efficacy, ranging from partial to full agonism, or even lead to a loss of activity, highlighting the sensitive nature of allosteric interactions. nih.gov
In Silico Molecular Docking and Dynamics Simulations with Protein Targets
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and rationalizing the biochemical interactions of ligands with their protein targets at an atomic level. mdpi.com
Molecular Docking: Docking studies have been widely used to predict the binding poses of 1-benzylpiperidine analogues and related compounds within the active sites of various proteins. For AChE inhibitors, docking simulations suggest that the compounds orient themselves to engage with key residues in both the catalytic active site and the peripheral anionic site. nih.gov In studies of tyrosinase inhibitors, docking revealed that the most potent compounds bind effectively within the enzyme's active site, forming stable complexes. nih.gov Docking scores are often used to rank potential inhibitors before synthesis, and analysis of the docked poses can reveal crucial interactions like hydrogen bonds and π–π stacking that are responsible for binding affinity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. nih.gov These simulations have been performed for AChE-inhibitor complexes to confirm the stability of binding modes predicted by docking. nih.govnih.gov For instance, 100-nanosecond MD simulations of pyrrolidin-2-one derivatives with AChE indicated the formation of stable complexes. nih.gov MD simulations can also reveal the flexibility of the protein and ligand, the persistence of hydrogen bonds, and conformational changes that occur upon binding, offering a deeper understanding of the interaction dynamics. mdpi.comresearchgate.net
These in silico approaches are integral to modern drug design, enabling the rational optimization of lead compounds by predicting how structural modifications will affect target binding and activity. mdpi.com
Ligand-Protein Binding Mode Predictions
The binding of this compound analogues to protein targets is predicted through computational molecular docking simulations. These models help to visualize and understand the potential interactions at the atomic level. The structural features of these analogues, namely the piperidin-2-one core, the benzyl group, and the hydroxyl group, are crucial in determining their binding orientation and affinity within a protein's active site.
The benzyl group, with its aromatic ring, is likely to engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The piperidin-2-one ring itself can form various non-covalent interactions. The carbonyl oxygen of the lactam is a potential hydrogen bond acceptor, while the aliphatic protons of the ring can participate in van der Waals forces and hydrophobic interactions.
A key feature is the hydroxyl group at the 4-position, which can act as both a hydrogen bond donor and acceptor. This versatility allows for the formation of specific hydrogen bond networks with polar amino acid residues like serine, threonine, and aspartate, or with the protein backbone, significantly contributing to the ligand's binding specificity and stability. For instance, studies on similar piperidine derivatives have highlighted the importance of such hydroxyl groups in establishing crucial hydrogen bonds with biological targets. ontosight.ai
Molecular modeling of related 2-piperidone (B129406) derivatives has shown that these compounds can fit well into the active sites of specific proteins. nih.gov While specific data for this compound is not available, a hypothetical binding mode can be predicted based on these related structures.
Interactive Table: Predicted Binding Interactions of a this compound Analogue
| Interacting Residue | Interaction Type | Functional Group of Ligand | Predicted Distance (Å) |
| Phenylalanine | π-π Stacking | Benzyl Group | 3.5 - 4.5 |
| Leucine | Hydrophobic | Piperidine Ring | 3.0 - 4.0 |
| Serine | Hydrogen Bond | Hydroxyl Group | 2.8 - 3.2 |
| Aspartate | Hydrogen Bond | Hydroxyl Group | 2.7 - 3.1 |
| Glycine (Backbone) | Hydrogen Bond | Carbonyl Oxygen | 2.9 - 3.3 |
Energetic Contributions to Molecular Recognition
The formation of hydrogen bonds by the hydroxyl and carbonyl groups contributes significantly to the enthalpic component of the binding energy. These are highly directional and specific interactions that are crucial for high-affinity binding. The hydrophobic interactions of the benzyl group and the piperidine ring with nonpolar residues in the binding pocket are also a major driving force, primarily through the hydrophobic effect, which is entropically favorable.
Computational studies on similar molecules often quantify these energetic contributions. For example, the binding affinity of a ligand is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific values for this compound are not available, research on related piperidine derivatives acting on targets like the histamine H3 receptor has shown pKi values ranging from 6.78 to 7.09, indicating moderate to pronounced in-vitro affinities. ontosight.ai
Interactive Table: Estimated Energetic Contributions to Binding
| Interaction Type | Estimated Energy Contribution (kcal/mol) | Key Functional Groups Involved |
| Hydrogen Bonding | -2 to -5 per bond | Hydroxyl, Carbonyl |
| Hydrophobic Interactions | -1 to -2 | Benzyl, Piperidine Ring |
| van der Waals Forces | -0.5 to -1 | Entire Molecule |
| Electrostatic Interactions | Variable | Polar Groups |
Mechanistic Insights into Cellular Pathway Modulation (Molecular Level)
Research into structurally similar 2-piperidone derivatives provides valuable insights into the potential cellular pathways that could be modulated by this compound analogues. Studies have shown that certain 2-piperidone derivatives can exhibit significant biological activities, particularly in the context of neuroinflammation and neurodegeneration, such as in Alzheimer's disease models. nih.gov
One key mechanism identified is the inhibition of β-amyloid (Aβ) peptide aggregation. nih.gov Specifically, some 2-piperidone derivatives have been shown to inhibit the self-aggregation of Aβ(1-42) in a concentration-dependent manner. nih.gov This suggests a potential interaction with the Aβ peptide, preventing the formation of toxic oligomers and fibrils.
Furthermore, these compounds have demonstrated anti-inflammatory properties by modulating signaling pathways in microglial cells, the primary immune cells of the central nervous system. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, certain 2-piperidone derivatives were found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This indicates an interference with inflammatory signaling cascades.
Molecular docking studies on these active 2-piperidone derivatives suggest a potential interaction with myeloid differentiation factor 88 (MyD88). nih.gov MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which is a key initiator of the innate immune response and neuroinflammation. By binding to MyD88, these compounds may interfere with its homodimerization or heterodimerization, thereby disrupting downstream signaling and reducing the inflammatory response. nih.gov This, in turn, can protect neuronal cells from microglia-mediated neurotoxicity. nih.gov
Interactive Table: Effect of a 2-Piperidone Analogue (Compound 7q) on Cytokine Production
| Cytokine | Treatment Group | Concentration (µM) | Inhibition (%) |
| TNF-α | LPS + Compound 7q | 20 | >50 |
| IL-1β | LPS + Compound 7q | 20 | ~40 |
| IL-6 | LPS + Compound 7q | 20 | >60 |
| Data derived from a study on 2-piperidone derivatives as potential agents for Alzheimer's disease. nih.gov |
Role As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor in the Total Synthesis of Complex Natural Products
The total synthesis of complex natural products often relies on the strategic use of versatile building blocks that can be elaborated into intricate molecular architectures. The piperidine (B6355638) ring, a common feature in many alkaloids and other biologically active natural products, makes its derivatives attractive starting materials. However, a thorough review of scientific databases and literature reveals no specific instances where 1-benzyl-4-hydroxypiperidin-2-one has been explicitly used as a precursor in the total synthesis of a complex natural product. While related compounds such as 1-benzyl-4-piperidone and 1-benzyl-4-hydroxypiperidine (B29503) are utilized in the synthesis of various molecules, the direct application of the 2-one derivative remains to be documented.
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the 4-position of this compound suggests its potential as a chiral building block in asymmetric synthesis. Enantiomerically pure piperidine derivatives are highly sought after for the synthesis of chiral drugs and other bioactive molecules. Asymmetric synthesis strategies often employ such chiral synthons to introduce stereochemical control in a predictable manner.
Despite this potential, there is a notable lack of specific examples in the scientific literature detailing the resolution of racemic this compound into its enantiomers and their subsequent use in asymmetric synthesis. Research on the application of this specific chiral building block for the stereoselective synthesis of target molecules has not been reported.
Scaffold for the Development of New Methodologies in Heterocyclic Chemistry
The development of novel synthetic methodologies is a crucial aspect of advancing organic chemistry, enabling the efficient construction of complex molecules. Heterocyclic compounds, with their diverse structures and properties, are often the focus of such methodological studies. The this compound scaffold, with its combination of a lactam, a hydroxyl group, and a benzyl-protected nitrogen, could theoretically serve as a platform for exploring new reactions and transformations in heterocyclic chemistry.
However, a comprehensive search of the chemical literature does not yield any studies where this compound has been used as a central scaffold for the development of new synthetic methodologies. The exploration of its reactivity and its potential to be transformed into other novel heterocyclic systems remains an open area for research.
Applications in Materials Science and Polymer Chemistry
The unique properties of heterocyclic compounds have led to their increasing use in materials science and polymer chemistry. Their rigid structures, potential for functionalization, and ability to participate in non-covalent interactions make them valuable components in the design of new polymers, liquid crystals, and other advanced materials.
Nevertheless, there is no available information in the scientific literature regarding the application of this compound in the fields of materials science and polymer chemistry. Its potential incorporation into polymer backbones or as a functional additive in materials has not been explored or reported.
Future Research Directions and Emerging Avenues for 1 Benzyl 4 Hydroxypiperidin 2 One Research
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing 1-benzyl-4-hydroxypiperidin-2-one is a critical area of future research. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. Future efforts will likely focus on green chemistry principles to create more efficient and environmentally benign processes. This includes the exploration of biocatalysis, flow chemistry, and the use of renewable starting materials. For instance, enzymatic reactions could offer high selectivity and milder reaction conditions, reducing the environmental impact.
Application of Advanced Analytical Techniques for Real-Time Monitoring of Reactions
To improve the efficiency and safety of synthesizing this compound, the application of advanced analytical techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) is becoming increasingly important in modern chemical synthesis. nih.govscispace.com Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reaction kinetics, conversion rates, and the formation of byproducts. nih.govscispace.com This allows for precise process control, optimization of reaction conditions, and early detection of any deviations, ultimately leading to higher yields and purity. For example, a study on a multi-step synthesis utilized UV/Vis spectrometry for real-time monitoring of a hydrolysis step. nih.govscispace.com Another advanced technique, Probe Electrospray Ionization (PESI) combined with a mass spectrometer, allows for rapid, real-time monitoring of changes in the molecular weight of components in a reaction mixture with minimal sample preparation. shimadzu.fr
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental work offers a powerful strategy for the rational design of novel this compound derivatives with enhanced properties. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of these compounds with biological targets. nih.gov This in-silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. Structure-activity relationship (SAR) studies, guided by computational predictions, can further refine the molecular structure to optimize for desired activities. nih.gov For example, docking studies have been used to predict the binding sites of similar piperidine (B6355638) derivatives in acetylcholinesterase, providing insights for the design of improved inhibitors. nih.gov
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand their dynamic behavior. |
| QSAR | Relates the chemical structure of a compound to its biological activity. |
Exploration of New Chemical Reactivities and Catalytic Transformations
Further exploration of the chemical reactivity of the this compound core is a promising avenue for future research. The hydroxyl and lactam functionalities present in the molecule offer sites for various chemical modifications, allowing for the creation of a diverse library of derivatives. Investigating novel catalytic transformations can lead to the development of efficient methods for introducing new functional groups and building more complex molecular architectures. For instance, the parent compound, 1-benzyl-4-piperidone, is a versatile intermediate used in the synthesis of various organic compounds, including those with potential pesticidal and pharmaceutical applications. chemicalbook.com
Discovery of Novel Mechanistic Chemical Biology Applications Beyond Known Targets
While derivatives of this compound have been explored for certain biological activities, there is vast potential to discover novel mechanistic applications in chemical biology. This involves screening these compounds against a wider range of biological targets to identify new therapeutic areas. For example, some piperidine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists and acetylcholinesterase inhibitors. nih.govnih.gov Furthermore, compounds with similar core structures have been studied for their potential antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.aimdpi.com Future research could focus on developing chemical probes based on the this compound scaffold to study biological processes and identify new protein targets. This could lead to the development of novel therapeutics for a variety of diseases.
Q & A
Q. How are degradation pathways of this compound elucidated under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
